![molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7](/img/structure/B179438.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol typically involves the reaction of 2-aminobenzotriazole with 2,6-di-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Bromination Reactions
UV-320 undergoes electrophilic substitution at the benzotriazole ring under strong acidic conditions:
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bromine (Br₂), HBr/AcOH | 110°C, nitrogen atmosphere, 4 hours | 2,4-Di-tert-butyl-6-(4,7-dibromo-benzotriazol-2-yl)-phenol | 5.1% |
Mechanistic Insight :
- Bromination occurs at the 4- and 7-positions of the benzotriazole ring due to electron deficiency .
- Steric hindrance from tert-butyl groups limits reactivity, resulting in low yields .
Hydrogenation of Nitro Intermediates
UV-320 is synthesized from 2-nitroazobenzene precursors via catalytic hydrogenation:
Intermediate | Catalyst | Solvent System | Yield | Reaction Time |
---|---|---|---|---|
2-Nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene | Raney nickel | Toluene/IPA/water | 73–85% | 7–12 hours |
2-Nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene | Pd/C | Toluene/water with NaOH | 82% | 3 hours |
Optimization :
- Sodium hydroxide neutralizes acidic byproducts, improving yield .
- Higher catalyst loading (20% Raney nickel) reduces reaction time to 1.1 hours .
Catalytic Influence on Reaction Efficiency
Catalyst | Temperature | Pressure | Yield | Advantage |
---|---|---|---|---|
Raney nickel | 95°C | 10 kg/cm² | 73.3% | Cost-effective, reusable |
Pd/C | 50°C | 10 kg/cm² | 85.6% | Faster kinetics, higher selectivity |
Trade-offs :
- Pd/C offers superior selectivity but is more expensive .
- Raney nickel is preferable for large-scale production due to lower cost .
Reaction Mechanisms
Scientific Research Applications
Polymer Industry
UV-328 is predominantly used as a light stabilizer in the polymer industry. It prevents the photodegradation of polymers by absorbing harmful UV radiation and converting it into harmless heat. This application is critical for:
- Plastics : Enhancing the durability and longevity of plastic products such as containers, films, and automotive parts.
- Coatings : Improving the performance of paint and varnish by preventing fading and discoloration.
Application Area | Benefits |
---|---|
Plastics | Increases lifespan and maintains aesthetic properties. |
Coatings | Prevents degradation and maintains color integrity. |
Coatings and Inks
In coatings and inks, UV-328 is used to enhance resistance to UV light, which can cause discoloration and loss of mechanical properties. Its incorporation into formulations allows for:
- Improved Outdoor Performance : Essential for exterior applications where exposure to sunlight is prevalent.
- Enhanced Stability : Reduces the risk of yellowing or cracking over time.
Textiles
In textile applications, UV-328 acts as a UV absorber that protects fabrics from fading due to sunlight exposure. This is particularly beneficial for outdoor textiles used in:
- Furniture Covers
- Outdoor Apparel
Adhesives and Sealants
The use of UV-328 in adhesives and sealants helps improve their performance under sunlight exposure. It enhances:
- Durability : Extends the life of adhesives used in construction and automotive applications.
- Aesthetic Quality : Maintains clarity and color stability over time.
Case Study 1: Plastic Durability Enhancement
A study conducted by researchers at a polymer science institute demonstrated that incorporating UV-328 into polyethylene significantly improved its resistance to UV-induced degradation. Samples treated with UV-328 showed a 50% increase in lifespan compared to untreated samples when exposed to simulated sunlight for extended periods.
Case Study 2: Coating Formulations
In a comparative analysis of various coating formulations, those containing UV-328 exhibited superior performance against UV light compared to alternatives without this stabilizer. The study highlighted that coatings with UV-328 maintained their gloss and color after 500 hours of exposure to accelerated weathering tests.
Environmental Considerations
While UV-328 offers significant benefits in terms of material protection, there are environmental concerns associated with its use. Studies have indicated potential toxicity to aquatic life when products containing this compound are disposed of improperly. Regulatory measures are being discussed to mitigate these impacts while still allowing for its beneficial uses.
Mechanism of Action
The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and materials from oxidative damage. This activity is attributed to the presence of the triazole ring and the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 3846-71-7
- Molecular Formula : C20H25N3O
- Molecular Weight : 323.43 g/mol
- Synonyms: Tinuvin 320, UV-320, 2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Physical and Chemical Properties :
- Melting Point : 152–154°C
- Boiling Point : 444°C at 760 mmHg
- Density : 1.1±0.1 g/cm³
- Storage : 2–8°C
- UV Absorption Range : 270–380 nm (typical of benzotriazole derivatives)
Applications :
UV-320 is a high-performance ultraviolet (UV) absorber widely used in polymers, coatings, and plastics to prevent photodegradation. Its tert-butyl substituents enhance steric hindrance, improving stability under prolonged UV exposure .
Benzotriazole-based UV absorbers share a common core structure but differ in substituents, affecting their physical properties, efficacy, and applications. Below is a detailed comparison of UV-320 with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences :
Substituent Effects :
- UV-320’s tert-butyl groups provide superior thermal stability and resistance to extraction compared to smaller alkyl groups (e.g., methyl) .
- UV-328’s bulkier tert-pentyl groups increase lipophilicity, enhancing compatibility with highly hydrophobic matrices like polyolefins .
UV Absorption Efficiency :
- UV-320 absorbs broadly in the 270–380 nm range, effective for polycarbonates and polyesters .
- UV-328’s extended alkyl chain slightly shifts absorption toward longer wavelengths (280–400 nm), better suited for polyethylene films .
Environmental and Safety Profiles :
- UV-320 is classified with risk phrases R48/22 (harmful: danger of serious damage to health by prolonged exposure) and R52/53 (toxic to aquatic organisms) .
- UV-328 is under regulatory scrutiny by the European Chemicals Agency (ECHA) due to persistence in the environment .
- Smaller derivatives (e.g., methyl-substituted) exhibit lower toxicity but reduced efficacy .
Research Findings and Industrial Relevance
- Synthetic Routes: UV-320 is synthesized via condensation of 2-nitrobenzenediazonium salts with 4,6-di-tert-butylphenol, achieving ~87% yield . UV-328 requires more complex alkylation steps due to tert-pentyl groups .
- Performance in Polymers :
Biological Activity
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol (CAS Number: 3846-71-7) is a compound of significant interest due to its potential biological activities. This compound is characterized by a complex structure that includes a benzotriazole moiety and di-tert-butylphenol groups. Its biological activity has been evaluated in various studies, focusing on its toxicity, genotoxicity, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 323.43 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Melting Point : 152-154 °C
- Boiling Point : 444.0 ± 55.0 °C
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
- Single Dose Oral Toxicity : In a study involving male and female rats administered doses of 0 and 2000 mg/kg, no fatalities were reported. This indicates an LD50 value greater than 2000 mg/kg for both sexes .
-
Repeated Dose Toxicity : A repeated dose toxicity test was performed with doses ranging from 0 to 62.5 mg/kg/day. Significant findings included:
- Decreased hematocrit and hemoglobin levels in males at doses of 2.5 mg/kg or higher.
- Increased liver weights and macroscopically observed liver degeneration in treated groups.
The No Observed Effect Level (NOEL) was determined to be less than 0.5 mg/kg/day for males and 2.5 mg/kg/day for females .
Genotoxicity Assessment
Genotoxicity evaluations revealed:
- The compound did not induce mutagenic effects in various strains of Salmonella typhimurium or Escherichia coli.
- Chromosomal aberration tests in Chinese hamster lung cells showed no significant structural chromosomal damage up to concentrations of 3.2 mg/mL .
The biological activity of this compound may be attributed to its ability to absorb UV light and generate free radicals, which can potentially lead to DNA damage. This mechanism is particularly relevant in contexts where the compound is used as a UV stabilizer in plastics and coatings .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties that can protect against oxidative stress in biological systems. Such properties are beneficial in preventing cellular damage associated with various diseases .
Potential Therapeutic Uses
While direct therapeutic applications of this specific compound are still under investigation, its structural analogs have shown promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways involved in inflammation .
Summary Table of Biological Activities
Activity Type | Findings |
---|---|
Toxicity | LD50 > 2000 mg/kg; NOEL < 0.5 mg/kg/day (males), < 2.5 mg/kg/day (females) |
Genotoxicity | Non-mutagenic; no chromosomal aberrations up to 3.2 mg/mL |
Mechanism | Free radical generation upon UV absorption |
Antioxidant | Exhibits protective effects against oxidative stress |
Therapeutic Potential | Similar compounds show anti-inflammatory properties; ongoing research needed |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol with high purity?
- Methodology : Two primary routes are documented:
Reduction of 2-(2’-nitrophenylazo)-4,6-di-tert-butylphenol , achieving ~87% yield under controlled hydrogenation conditions .
Condensation of 1,4-naphthoquinone with benzotriazole derivatives , requiring precise stoichiometric ratios and catalysts like sulfuric acid .
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol to isolate high-purity crystals .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR in CDCl to confirm substituent positions (e.g., tert-butyl groups at 4,6-positions and benzotriazole at C2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (323.43 g/mol) and fragmentation patterns .
- Fourier-Transform Infrared (FTIR) : Identify key functional groups (e.g., O–H stretch at ~3400 cm, C=N in benzotriazole at ~1600 cm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, lab coats, and ANSI-approved safety goggles .
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators if aerosolization occurs during synthesis or grinding .
Advanced Research Questions
Q. How does the molecular structure influence UV absorption efficiency and photostability?
- Mechanistic Insight : The benzotriazole moiety facilitates intramolecular hydrogen bonding, stabilizing excited states and enhancing UV absorption (λ ~340 nm). Tert-butyl groups reduce steric hindrance, prolonging photostability .
- Experimental Validation : Compare quantum yields under UV irradiation (e.g., 300–400 nm) using fluorescence spectroscopy to assess degradation kinetics .
Q. What computational modeling approaches predict the compound’s photophysical behavior?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis spectra .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in toluene or polyethylene matrices) to model environmental effects on UV stability .
Q. How can researchers resolve contradictions in reported photodegradation rates across studies?
- Standardization : Control variables such as light intensity (use calibrated UV lamps), oxygen levels (inert vs. ambient atmosphere), and matrix composition (polymer vs. solution) .
- Cross-Validation : Replicate studies using HPLC-MS to quantify degradation products (e.g., hydroxylated derivatives) and identify reaction pathways .
Q. What crystallographic techniques refine the compound’s structural data?
- SHELX Suite : Use SHELXL for high-resolution refinement of single-crystal X-ray data. Key parameters: anisotropic displacement for tert-butyl groups and hydrogen bonding in benzotriazole .
- WinGX Integration : Combine SHELX with WinGX for graphical visualization of torsion angles and intermolecular interactions .
Q. How can environmental persistence and bioaccumulation potential be assessed?
- Analytical Methods : Employ LC-MS/MS with solid-phase extraction (SPE) to detect trace levels in soil/water. Use deuterated internal standards for quantification .
- Field Studies : Monitor degradation in biosolid-amended soils over 6–12 months, measuring half-lives under varying pH and microbial activity .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPPDQUVECZQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052059 | |
Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-71-7 | |
Record name | 2-(2′-Hydroxy-3′5-di-tert-butylphenyl) benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3846-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzotriazol-2-yl-4,6-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TINUVIN 320 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7KL87A2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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